molecular formula C17H16ClNO2 B2515506 2-chloro-N-[2-(4-methylphenyl)-2-oxoethyl]-N-phenylacetamide CAS No. 851710-88-8

2-chloro-N-[2-(4-methylphenyl)-2-oxoethyl]-N-phenylacetamide

Cat. No.: B2515506
CAS No.: 851710-88-8
M. Wt: 301.77
InChI Key: DRAJFGZFBPECAX-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(4-methylphenyl)-2-oxoethyl]-N-phenylacetamide is an organic compound with the molecular formula C16H14ClNO2. It is a derivative of acetamide and contains both chloro and phenyl groups, making it a versatile compound in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(4-methylphenyl)-2-oxoethyl]-N-phenylacetamide typically involves the reaction of 2-chloroacetyl chloride with N-phenyl-4-methylbenzamide under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using recrystallization techniques to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified using industrial-scale crystallization and filtration techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(4-methylphenyl)-2-oxoethyl]-N-phenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-chloro-N-[2-(4-methylphenyl)-2-oxoethyl]-N-phenylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(4-methylphenyl)-2-oxoethyl]-N-phenylacetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-[2-(4-methylphenyl)-2-oxoethyl]-N-phenylacetamide is unique due to its specific structural features, such as the presence of both chloro and phenyl groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2-chloro-N-[2-(4-methylphenyl)-2-oxoethyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO2/c1-13-7-9-14(10-8-13)16(20)12-19(17(21)11-18)15-5-3-2-4-6-15/h2-10H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRAJFGZFBPECAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CN(C2=CC=CC=C2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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